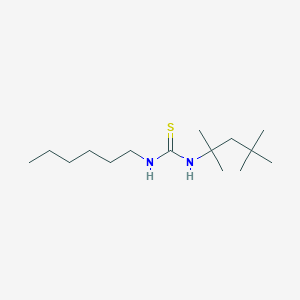![molecular formula C10H16O B14516633 1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene CAS No. 62994-79-0](/img/structure/B14516633.png)
1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-2-oxabicyclo[331]non-3-ene is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system This compound is part of the bicyclo[33
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene typically involves the hydroboration-oxidation of 1,5-dimethyl-1,5-cyclooctadiene. This process produces the corresponding diol, which is then converted to methanesulfonate in a sequential manner . Another method involves a stereoselective domino reaction catalyzed by modularly designed organocatalysts, which results in the formation of 3-oxabicyclo[3.3.1]nonan-2-ones .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: The compound’s properties make it useful in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biological processes. Detailed studies on its mechanism of action are still ongoing, but it is known to behave as an estrogen receptor ligand in some cases .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.3.1]non-3-ene: This compound contains a nitrogen atom in the ring system and has similar structural features.
9-Oxabicyclo[3.3.1]nonane: Another compound in the bicyclo[3.3.1]nonane family, differing in the position of the oxygen atom.
1,3-Dimethyl-2,9-dioxabicyclo[3.3.1]nonane: This compound has two oxygen atoms in the ring system and is used in different chemical applications.
Uniqueness
1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene is unique due to its specific arrangement of atoms, which imparts distinct chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
62994-79-0 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1,5-dimethyl-2-oxabicyclo[3.3.1]non-3-ene |
InChI |
InChI=1S/C10H16O/c1-9-4-3-5-10(2,8-9)11-7-6-9/h6-7H,3-5,8H2,1-2H3 |
InChI Key |
ZUPVDFWDISVYTM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1)(OC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene](/img/structure/B14516553.png)
![Bicyclo[3.2.2]nonane-6,6-dicarboxylic acid](/img/structure/B14516554.png)

![Triethyl[(furan-2-yl)oxy]silane](/img/structure/B14516565.png)
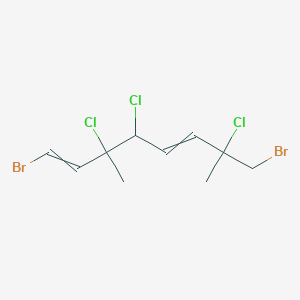
![4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14516583.png)
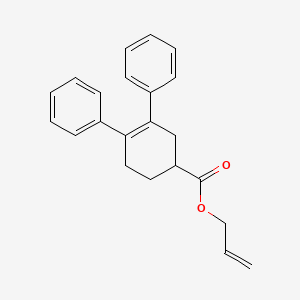

![{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid](/img/structure/B14516599.png)
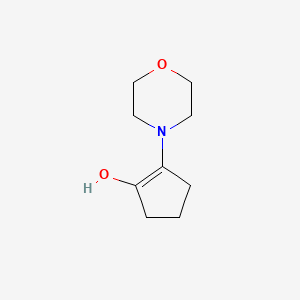
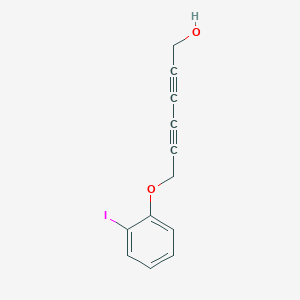
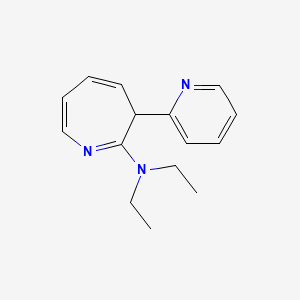
![2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide](/img/structure/B14516616.png)
